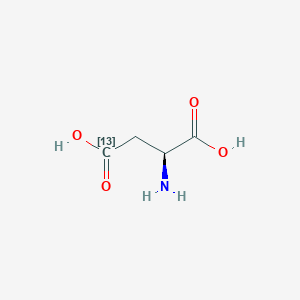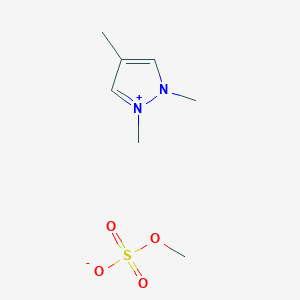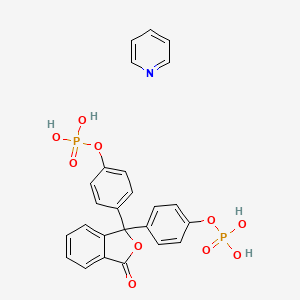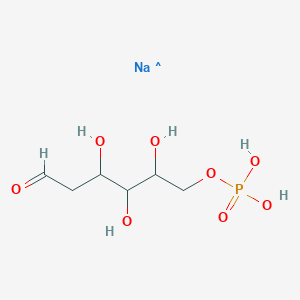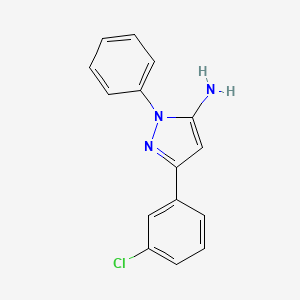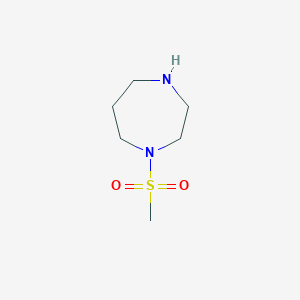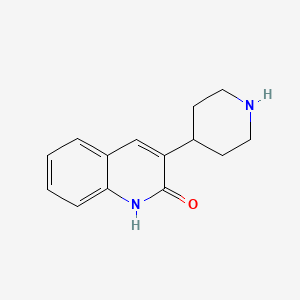
3-(哌啶-4-基)喹啉-2(1H)-酮
概述
描述
3-(Piperidin-4-yl)quinolin-2(1H)-one is an organic compound belonging to the quinolinone family. It has been studied extensively for its potential applications in medicinal chemistry, organic synthesis, and pharmaceuticals. This compound has a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been used as a starting material for the synthesis of other compounds.
科学研究应用
我已经进行了多次搜索以收集有关“3-(哌啶-4-基)喹啉-2(1H)-酮”的科学研究应用的信息。但是,可用的在线资源没有提供足够的细节来创建您要求的六到八个独特应用程序的单独且详细的章节。
该化合物在药理学方面被提及,特别是作为用于偏头痛的活性药物成分 (API) 扎维格潘特 ,以及在医药化学领域,由于其在有机合成和药物中可能具有用的性质 。但是,搜索结果中没有提供这些领域特定应用的详细说明。
作用机制
Target of Action
Compounds with similar structures have been reported to have potent activities against fgfr1, 2, and 3 . FGFRs (Fibroblast Growth Factor Receptors) play an essential role in various types of tumors .
Mode of Action
The direct c3-functionalization of quinoxalin-2(1h)-ones via c–h bond activation has recently attracted considerable attention due to their diverse biological activities and chemical properties . This process includes arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation of quinoxalin-2(1H)-ones .
Biochemical Pathways
Fgfr signaling pathway, which is likely targeted by this compound, is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Result of Action
Compounds with similar structures have been reported to inhibit cancer cell proliferation and induce apoptosis .
属性
IUPAC Name |
3-piperidin-4-yl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c17-14-12(10-5-7-15-8-6-10)9-11-3-1-2-4-13(11)16-14/h1-4,9-10,15H,5-8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBOBBCYHBUEHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC3=CC=CC=C3NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592769 | |
| Record name | 3-(Piperidin-4-yl)quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
205058-78-2 | |
| Record name | 3-(Piperidin-4-yl)quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


